Cas no 60984-63-6 (6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin)
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin Chemical and Physical Properties
Names and Identifiers
-
- 6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin
- ethane,N'-ethylethane-1,2-diamine
- Β-CYCLODEXTRIN, 6A-[(2-AMINOETHYL)AMINO]-6A-DEOXY-
- Mono-6-(2-aminoethylamino)-6-deoxy-beta-cyclodextrin
- Mono-6-deoxy-6-ethylenediamine-beta-cyclodextrin
- Mono-6-deoxy-6-ethylenediamino-beta-cyclodextrin
- Mono-6-deoxy-ethylenediamine-beta-cyclodextrin
- Mono[6-N-(2-aminoethylamino-6-deoxy)]-beta-cyclodextrin
- Mono[6-deoxy-6-[N-(2-aminoethyl)]amino]-beta-cyclodextrin
- AS-83139
- J-700189
- Mono-(6-ethanediamine-6-deoxy)-beta-cyclodextrin
- G70089
- 60984-63-6
- Mono-(6-ethanediamine-6-deoxy)-
- A-Cyclodextrin
- 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin
-
- Inchi: 1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1
- InChI Key: NVTGXPLADYDNKR-LZITWAFGSA-N
- SMILES: O1[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@H]1[C@@H](CNCCN)O2)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Computed Properties
- Exact Mass: 1176.4279475g/mol
- Monoisotopic Mass: 1176.4279475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 22
- Hydrogen Bond Acceptor Count: 36
- Heavy Atom Count: 80
- Rotatable Bond Count: 10
- Complexity: 1900
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 35
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -15.7
- Topological Polar Surface Area: 572Ų
Experimental Properties
- Density: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 248-249 ºC
- Solubility: Extremely soluble (1000 g/l) (25 º C),
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin Security Information
- Storage Condition:(BD304010)
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM1136-1g |
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin |
60984-63-6 | 1g |
¥720元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM1136-250mg |
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin |
60984-63-6 | 250mg |
¥420元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM1136-5g |
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin |
60984-63-6 | 5g |
¥2700元 | 2023-09-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78135-250mg |
Mono-(6-ethanediamine-6-deoxy)-β-Cyclodextrin |
60984-63-6 | ≥99% | 250mg |
¥318.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M871846-250mg |
Mono-(6-ethanediamine-6-deoxy)-β-cyclodextrin |
60984-63-6 | ≥99% | 250mg |
¥390.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M871846-1g |
Mono-(6-ethanediamine-6-deoxy)-β-cyclodextrin |
60984-63-6 | ≥99% | 1g |
¥1,480.00 | 2022-09-01 | |
| eNovation Chemicals LLC | Y1241111-1g |
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin |
60984-63-6 | 99% | 1g |
$140 | 2024-06-06 | |
| 1PlusChem | 1P00EJHD-50mg |
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin |
60984-63-6 | ≥99% | 50mg |
$36.00 | 2024-04-22 | |
| 1PlusChem | 1P00EJHD-100mg |
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin |
60984-63-6 | 98%;RG | 100mg |
$46.00 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078061-250mg |
Mono-(6-ethanediamine-6-deoxy)-β-Cyclodextrin |
60984-63-6 | 250mg |
¥318.00 | 2024-05-07 |
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin Suppliers
6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 6A-[(2-aminoethyl)amino]-6A-deoxy- beta-Cyclodextrin
Professional Introduction to Compound with CAS No 60984-63-6 and Product Name: 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin
6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin, identified by its Chemical Abstracts Service (CAS) number 60984-63-6, is a specialized derivative of cyclodextrin (CD) that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. Cyclodextrins are cyclic oligosaccharides composed of glucose units, naturally produced by certain species of bacteria, yeasts, and plants. Their unique structure, featuring a hydrophobic central cavity and hydrophilic outer surface, makes them excellent candidates for drug delivery systems, molecular recognition, and various biochemical applications. The modification of cyclodextrins to enhance their functionality has led to the development of derivatives such as 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin, which exhibits distinct properties compared to its parent molecule.
The chemical structure of 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin involves the substitution of the primary hydroxyl groups at the 6-position of each glucose unit with (2-aminoethyl)amino groups. This modification introduces additional functional sites that can interact with a wide range of bioactive molecules, including pharmaceuticals, peptides, and other therapeutic agents. The deoxy designation indicates that the molecule lacks hydroxyl groups at the 2-position of the glucose units, further altering its solubility and binding characteristics. This derivative is particularly valuable in drug formulation due to its enhanced binding affinity and stability towards various pharmacologically active compounds.
In recent years, 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin has been extensively studied for its potential in improving the bioavailability and targeted delivery of poorly water-soluble drugs. One of the most compelling applications is in the enhancement of oral drug delivery. Poor solubility is a major challenge in pharmaceutical development, often leading to low bioavailability and reduced therapeutic efficacy. Cyclodextrin derivatives like 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin can form inclusion complexes with hydrophobic drugs, significantly increasing their solubility and dissolution rate. This property is particularly beneficial for drugs that require rapid absorption after oral administration.
Moreover, the introduction of amino groups in 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin allows for further chemical modifications, enabling the development of more sophisticated drug delivery systems. For instance, these amino groups can be coupled with targeting ligands or biomolecules to create site-specific delivery systems. This capability is especially relevant in oncology, where targeted drug delivery can minimize systemic side effects while maximizing therapeutic impact. Recent studies have demonstrated that 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin can be used to encapsulate chemotherapeutic agents and deliver them selectively to tumor tissues, improving treatment outcomes.
The use of 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin in biomedical applications extends beyond drug delivery. Its ability to stabilize labile biomolecules has made it valuable in biotechnology research. For example, it can be employed to protect enzymes or proteins from degradation during storage or transport. This stability enhancement is crucial for industrial applications where maintaining the integrity of bioactive molecules is essential. Additionally, the derivative's interaction with cell membranes has been explored for potential applications in vaccine development and gene therapy.
Recent advancements in materials science have further expanded the utility of 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin. Researchers have developed novel nanocarriers based on this compound that can encapsulate multiple drugs simultaneously, allowing for synergistic therapeutic effects. These multi-drug loaded nanocarriers have shown promise in treating complex diseases such as cancer and infectious disorders. The ability to load and release multiple therapeutic agents in a controlled manner enhances treatment efficacy while reducing dosing frequency and potential side effects.
The environmental impact of pharmaceutical formulations is another area where 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin plays a significant role. By improving drug solubility and bioavailability, this derivative allows for lower dosages of active pharmaceutical ingredients (APIs), reducing waste generation during production and minimizing environmental contamination post-administration. Furthermore, its biodegradability makes it an eco-friendly choice for drug delivery systems compared to synthetic polymers that may persist in the environment.
In conclusion, 6A-[(2-aminoethyl)amino]-6A-deoxy- β-Cyclodextrin (CAS No 60984-63-6) represents a cutting-edge advancement in pharmaceutical chemistry with broad applications across medicine and biotechnology. Its unique structural features enable enhanced drug solubility, targeted delivery, and stability of bioactive molecules. As research continues to uncover new possibilities for this derivative, it is poised to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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